molecular formula C22H25N5O2 B12751322 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)- CAS No. 87540-39-4

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)-

Cat. No.: B12751322
CAS No.: 87540-39-4
M. Wt: 391.5 g/mol
InChI Key: GPJYEGSGDXGTSA-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolophthalazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the N,N-bis(2-methoxyethyl) and 4-methylphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)- would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Involvement: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazin-6-amine: A simpler analog without the N,N-bis(2-methoxyethyl) and 4-methylphenyl groups.

    Phthalazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)- lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

87540-39-4

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C22H25N5O2/c1-16-8-10-17(11-9-16)20-23-24-21-18-6-4-5-7-19(18)22(25-27(20)21)26(12-14-28-2)13-15-29-3/h4-11H,12-15H2,1-3H3

InChI Key

GPJYEGSGDXGTSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N(CCOC)CCOC

Origin of Product

United States

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